DNA Binding Stoichiometry: Anthramycin Exhibits Intermediate Saturation Binding Ratio
At saturation binding, anthramycin achieves a drug-to-base pair ratio of 1:12.9, positioning it between sibiromycin (1:8.8) and tomaymycin (1:18.2) [1]. This intermediate binding density influences the number of adducts formed per DNA molecule and correlates with distinct cytotoxic profiles.
| Evidence Dimension | Saturation binding ratio (antibiotic:DNA base pairs) |
|---|---|
| Target Compound Data | 1:12.9 |
| Comparator Or Baseline | Sibiromycin: 1:8.8; Tomaymycin: 1:18.2 |
| Quantified Difference | Anthramycin binds ~32% less densely than sibiromycin and ~41% more densely than tomaymycin |
| Conditions | In vitro reaction with DNA; radiolabeled antibiotic binding assay [1] |
Why This Matters
This stoichiometric difference dictates the number of DNA lesions per genome, a critical parameter for designing dose-response experiments and interpreting cytotoxicity data.
- [1] Hurley LH, Gairola C, Zmijewski M. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules. Biochim Biophys Acta. 1977;475(3):521-535. doi:10.1016/0005-2787(77)90067-3 View Source
